1-[(4-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine
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Overview
Description
1-[(4-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine typically involves the reaction of 4-bromobenzyl chloride with 4-(4-methylcyclohexyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of phenyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of phenyl derivatives.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)piperazine: Lacks the methylcyclohexyl group, making it less bulky.
1-(4-Methylphenyl)piperazine: Lacks the bromine atom, affecting its reactivity.
1-(4-Chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-[(4-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine is unique due to the presence of both the bromophenyl and methylcyclohexyl groups. This combination provides distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H27BrN2 |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C18H27BrN2/c1-15-2-8-18(9-3-15)21-12-10-20(11-13-21)14-16-4-6-17(19)7-5-16/h4-7,15,18H,2-3,8-14H2,1H3 |
InChI Key |
CMQJAFMJIPYRSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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